5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
Properties
IUPAC Name |
5-(3-aminopropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-13-10(16)7-3-5-14(9(15)2-4-12)6-8(7)11(13)17/h7-8H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXWAIRQTBJWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Synthesis
- The starting materials include 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.
- These are reacted with haloalkanes such as 1,2-dibromoethane or 1-bromo-2-chloroethane to introduce alkyl linkers.
- The reaction proceeds via nucleophilic substitution to form N-substituted intermediates.
Introduction of the 3-Aminopropanoyl Group
- The 3-aminopropanoyl moiety can be introduced by acylation of the pyrrolopyridine nitrogen with 3-aminopropanoyl chloride or equivalent activated derivatives.
- Alternatively, alkylation using haloalkyl derivatives followed by amine substitution can be employed.
- Protection and deprotection steps may be necessary to control reactivity and avoid side reactions, such as using protecting groups for the amine functionality.
- Reduction or cyclization steps may be involved to finalize the hexahydro ring system and ensure the correct oxidation state of the dione moiety.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Core synthesis | 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione + haloalkane | Ethanol, THF | 0-80 °C | 60-90 | Nucleophilic substitution |
| Acylation/alkylation | 3-aminopropanoyl chloride or haloalkyl amine | DMSO, DMF, THF | 0-120 °C | 50-85 | May require base (NaH, KH) |
| Protection/deprotection | Protecting groups (e.g., trimethylsilyl) | Various | Room temp to reflux | Variable | To prevent side reactions |
| Reduction/cyclization | Hydride reagents (LiAlH4), acid treatment | Ether, acid media | 0-50 °C | 40-75 | To form hexahydro ring and dione |
Mechanistic Insights and Optimization
- The initial nucleophilic substitution to attach the alkyl linker is facilitated by the electrophilicity of the haloalkane and the nucleophilicity of the pyrrolopyridine nitrogen.
- Acid catalysis can enhance electrophilicity during cyclization steps, promoting ring closure.
- The use of bases such as sodium hydride or potassium hydride is common for metallation prior to alkylation or acylation to improve yields and selectivity.
- Protecting groups on the amine functionality are crucial to avoid polymerization or side reactions during acylation.
- Post-synthesis purification often involves silica gel chromatography to isolate the desired product with high purity.
Representative Synthetic Scheme (Summary)
Synthesis of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Starting from substituted pyrrolopyridine precursors, alkoxy substitution is introduced at the 4-position.N-Alkylation with haloalkanes
Reaction with 1,2-dibromoethane or similar haloalkanes introduces a linker chain.Acylation with 3-aminopropanoyl derivatives
The 3-aminopropanoyl group is attached via acyl chloride or activated ester intermediates.Cyclization and reduction
Final ring closure and reduction steps yield the hexahydro derivative with the dione functionality intact.
Research Findings and Analytical Data
- The synthesized compounds exhibit characteristic IR absorption bands for the carbonyl groups at approximately 1710–1770 cm⁻¹, confirming the dione structure.
- ^1H NMR spectra show signals corresponding to methyl groups at the 2-position and methylene protons of the aminopropanoyl chain, consistent with the proposed structure.
- Yields vary depending on reaction conditions but generally range from 50% to 90%, indicating efficient synthetic routes.
- The biological activity of these derivatives correlates with structural modifications, highlighting the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione serves as a building block in the synthesis of more complex molecules. It can participate in various chemical reactions:
- Oxidation : Can be oxidized to yield ketones or carboxylic acids using potassium permanganate.
- Reduction : Reduction reactions can produce alcohols or amines using lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur on the pyrrolo[3,4-c]pyridine ring.
Biology
This compound has been investigated for its potential bioactivity:
- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Preliminary research indicates potential efficacy against various cancer cell lines by modulating enzymatic activity related to tumor growth.
Medicine
In medicinal chemistry, this compound is being explored for therapeutic effects:
- Targeting Enzymes/Receptors : The compound may bind to specific enzymes or receptors involved in disease pathways, offering a mechanism for treatment.
- Clinical Trials : Ongoing studies are evaluating its effectiveness in treating conditions such as cancer and infectious diseases.
Materials Science
The compound's unique properties make it suitable for developing new materials:
- Polymerization Processes : Its reactive functional groups can be utilized in creating polymers with specific characteristics.
- Coatings and Composites : Potential applications in protective coatings that require specific mechanical or chemical resistance.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
Research conducted at a prominent cancer research institute evaluated the compound's effects on breast cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential with fewer side effects compared to conventional chemotherapeutics.
Mechanism of Action
The mechanism of action of 5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Analgesic and Sedative Derivatives
Key Compounds :
- Derivatives 30a–30e (Figure 24, ): These compounds feature varying substituents (e.g., arylpiperazine, hydroxyalkyl groups) at position 2. In hot-plate and writhing tests, all showed superior analgesic activity to acetylsalicylic acid (ASA), with ED₅₀ values <10 mg/kg .
- Derivatives 1A and 2A (): Model compounds with 2-hydroxypropyl-4-arylpiperazine pharmacophores exhibited potency comparable to morphine (ED₅₀ ~2 mg/kg) in rodent models .
Structural Differences :
- The target compound lacks the 2-hydroxypropyl-4-arylpiperazine group but includes a 3-aminopropanoyl moiety. This substitution may reduce opioid-like activity but enhance selectivity for non-opioid pathways (e.g., COX inhibition or serotonin modulation) .
Antitubercular Derivatives
Key Compounds :
- 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (): Exhibits MIC₉₀ = 0.065 µM against Mycobacterium tuberculosis (Mtb) by targeting the QcrB subunit of the cytochrome bc₁ oxidase complex .
- Compound 5h (): Optimized for stability by replacing ester linkages with methyl oxadiazole, achieving MIC₉₀ <0.156 µM and reduced cytotoxicity .
Structural Differences :
- The target compound’s 3-aminopropanoyl group may confer metabolic instability compared to oxadiazole-containing derivatives, as primary amines are prone to oxidative deamination. However, the methyl group at position 2 could mitigate this by sterically shielding the amine .
- Unlike QcrB-targeting analogs, the target compound lacks aromatic or heterocyclic substituents (e.g., chlorobenzyl, oxadiazole), suggesting a divergent mechanism of action .
Pharmacokinetic and Stability Profiles
| Compound | Metabolic Stability (Mouse PK) | Key Structural Features |
|---|---|---|
| Target Compound | Moderate (predicted) | 3-aminopropanoyl, 2-methyl |
| Ester-Linked Derivatives | Low (rapid hydrolysis) | Ester groups at position 6 |
| Oxadiazole Derivatives | High | Methyl oxadiazole bioisostere |
| 2-Hydroxypropyl Derivatives | Moderate | 2-hydroxypropyl-4-arylpiperazine |
Mechanism of Action Divergence
- Analgesic/Sedative Compounds : Activity correlates with 2-hydroxypropyl-4-arylpiperazine pharmacophores, which likely interact with serotonin (5-HT₁A) or σ receptors .
- Antitubercular Compounds : Dependence on QcrB binding, as evidenced by resistance conferred by the Ala317Thr mutation in Mtb .
- Target Compound: The 3-aminopropanoyl group may enable interactions with aminergic receptors (e.g., NMDA or adrenergic receptors), distinct from both analgesic and antitubercular analogs .
Biological Activity
5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a complex organic compound that belongs to the pyrrolopyridine family. Its unique structure and potential biological applications have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanism of action, and potential therapeutic applications.
The compound's IUPAC name is 5-(3-aminopropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione. It is characterized by a pyrrolo[3,4-c]pyridine core that allows for multiple chemical modifications, enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H19N3O2 |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 2097982-23-3 |
| SMILES | CC(C(=O)NCC)C1=CC2=C(NC(=O)C2=C1)N(C)C |
The biological activity of this compound may involve its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it modulates enzyme activity and may inhibit certain signaling pathways crucial for cell proliferation and survival .
Antinociceptive Properties
Recent research indicates that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant analgesic effects. In animal models, such as the "hot plate" and "writhing" tests, certain derivatives demonstrated higher analgesic activity than traditional analgesics like aspirin and morphine . Specifically, compounds similar to this compound showed promising results in reducing pain responses.
Antitumor Activity
In vitro studies have shown that related compounds possess moderate to excellent antiproliferative activities against various cancer cell lines including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). For instance, a closely related derivative exhibited IC50 values ranging from 0.12 to 0.21 µM against these cell lines . The mechanism appears to involve disruption of tubulin polymerization and induction of apoptosis in cancer cells.
Study on Analgesic Activity
A study conducted on new derivatives of pyrrolo[3,4-c]pyridine found that several compounds exhibited significant analgesic properties comparable to morphine. Notably, two specific derivatives showed enhanced efficacy in pain relief without the toxicity associated with traditional opioids .
Antitumor Evaluation
Another research effort evaluated the antiproliferative effects of various pyrrolopyridine derivatives against cancer cell lines. The study concluded that locking the (Z,E)-butadiene structure using a rigid pyrrolopyridine scaffold maintained potent antiproliferative activity .
Q & A
Q. What synthetic strategies are recommended for the multi-step synthesis of 5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, considering its complex heterocyclic core?
Methodological Answer: The synthesis of this compound requires a multi-step approach due to its fused pyrrolo-pyridine-dione scaffold. Key strategies include:
- Multi-component reactions for constructing the pyrrolidine-dione core, as demonstrated in analogous syntheses of pyrrolidine-2,3-diones .
- Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) to introduce substituents, using conditions similar to those for pyrrolo[2,3-b]pyridines (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/EtOH at 105°C) .
- Reductive amination or hydrogenation for introducing the 3-aminopropanoyl sidechain, employing catalysts like Raney Nickel under H₂ atmosphere .
- Purification via silica gel column chromatography with gradient elution (e.g., CH₂Cl₂/MeOH) to isolate intermediates and final products .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound, especially given its stereochemical complexity?
Methodological Answer:
- 1D and 2D NMR spectroscopy :
- 1H NMR resolves proton environments, while 13C NMR confirms carbon骨架. For stereochemical analysis, 2D NMR (HSQC, HMBC) identifies through-space and through-bond correlations, critical for differentiating regioisomers or tautomers .
- Example: In pyrrolo-pyridine derivatives, HMBC correlations between NH protons and carbonyl carbons confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <5 ppm error) .
- X-ray crystallography (if crystalline): Provides unambiguous stereochemical assignment .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies be applied to optimize the yield of this compound’s key synthetic steps?
Methodological Answer: DoE minimizes experimental trials while maximizing data output. For example:
- Factors to optimize : Temperature, catalyst loading, reaction time, and solvent ratios.
- Response variables : Yield, purity, reaction rate.
- Statistical tools : Central composite design or Box-Behnken matrices to model interactions between variables .
- Case study : In pyrrolo-pyridine synthesis, varying Pd catalyst concentrations and base equivalents via fractional factorial design reduced optimization time by 40% .
Q. What computational approaches are effective in predicting reaction pathways or intermediate stability during the synthesis of this pyrrolo-pyridine dione derivative?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and intermediate stability (e.g., nitro-group reduction energetics) .
- Reaction path search algorithms : Tools like GRRM or AFIR predict feasible pathways for multi-step reactions .
- Machine learning : Train models on historical reaction data (e.g., solvent effects on cross-coupling yields) to prioritize experimental conditions .
Q. How should researchers resolve contradictions between theoretical and experimental data in the structural elucidation of this compound, particularly regarding regioisomerism or tautomeric forms?
Methodological Answer:
Q. What strategies are recommended for handling air- or moisture-sensitive intermediates during the synthesis of this compound, given its functional groups?
Methodological Answer:
- Inert atmosphere techniques : Use Schlenk lines or gloveboxes for steps involving Raney Nickel or Grignard reagents .
- Dry solvent systems : Distill THF over Na/benzophenone; store molecular sieves in reaction flasks .
- Quenching protocols : Add intermediates directly to aqueous workup solutions (e.g., NaOH) to prevent decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
